Bauerine C
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Overview
Description
Bauerine C is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the isoquinoline alkaloid family and has been isolated from various plant species. Bauerine C has shown promising results in various studies, making it an exciting area of research.
Scientific Research Applications
Antiviral Activity
Bauerine C, identified in the blue-green alga Dichothrix baueriana, shows antiviral properties, particularly activity against herpes simplex virus type 2. This discovery highlights its potential in antiviral research and therapy development (Larsen, Moore, & Patterson, 1994).
Synthesis Research
There has been significant interest in synthesizing Bauerine C due to its unique properties. The first total synthesis of this compound was achieved from readily available materials, marking a breakthrough in synthetic organic chemistry (Lingam, Rao, Bhowmik, & Islam, 2007). Another study also reports the total synthesis of Bauerine C and its chlorinated analogs, providing insights into the methodology and applications in synthetic chemistry (Pohl, Luchterhandt, & Bracher, 2007).
Cytotoxicity and Hybrid Compounds
Research into Bauerine C also extends to its cytotoxic properties. A study explored hybrids between Bauerine C and another alkaloid, rutaecarpine, revealing that certain modifications to Bauerine C can enhance its cytotoxic activity (Huber & Bracher, 2007).
Kinase Inhibition
A novel aspect of Bauerine C's application is in the development of kinase inhibitors. A study found that derivatives of Bauerine C can inhibit specific kinases at low concentrations, presenting a new avenue for drug discovery and development (Huber et al., 2011).
Versatile Synthesis for Derivatives
Further research into Bauerine C focuses on synthesizing its analogs with better solubility properties. This work contributes to the understanding of how structural changes can impact the physical and biological properties of Bauerine C derivatives (Huber, Kast, & Bracher, 2010).
properties
CAS RN |
156312-11-7 |
---|---|
Product Name |
Bauerine C |
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
7,8-dichloro-9-methyl-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H8Cl2N2O/c1-16-10-6(2-3-8(13)9(10)14)7-4-5-15-12(17)11(7)16/h2-5H,1H3,(H,15,17) |
InChI Key |
JFESWTBLTSUPGK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3 |
Canonical SMILES |
CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3 |
Other CAS RN |
156312-11-7 |
synonyms |
bauerine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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